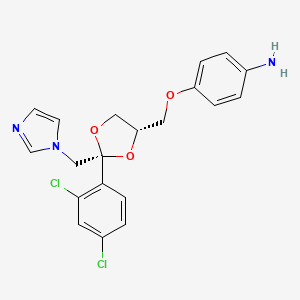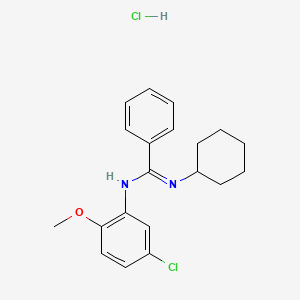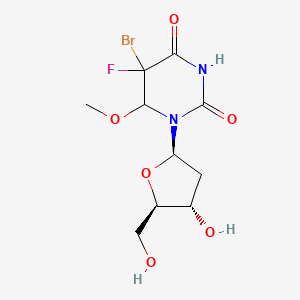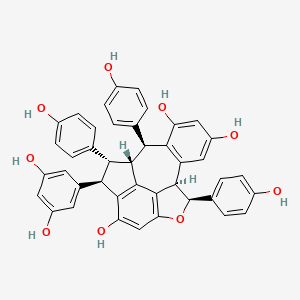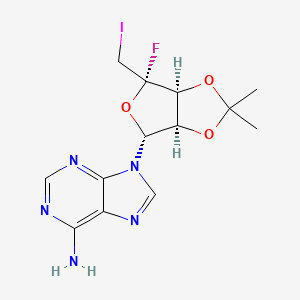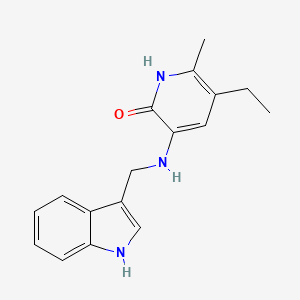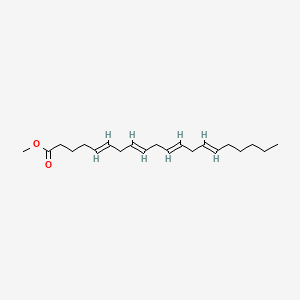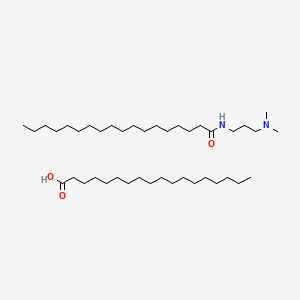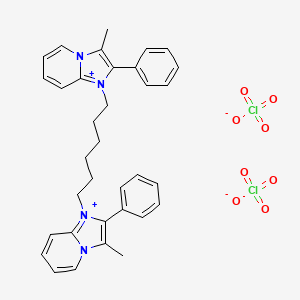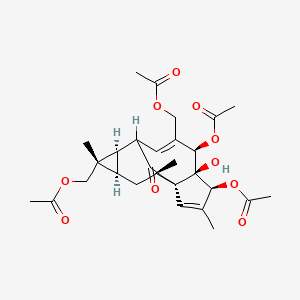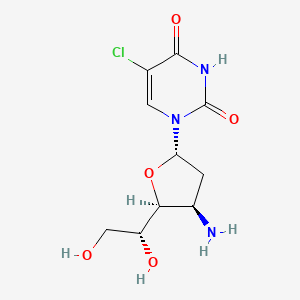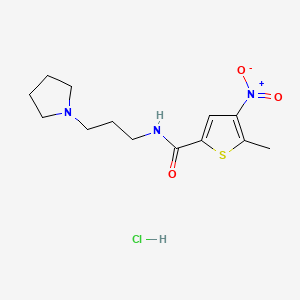
2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a thiophene ring, a carboxamide group, and a pyrrolidinylpropyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group at the 4-position of the thiophene ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Methylation: Addition of a methyl group at the 5-position using methylating agents like methyl iodide.
Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Attachment of the Pyrrolidinylpropyl Side Chain: This involves the reaction of the amide with 3-(1-pyrrolidinyl)propylamine under suitable conditions to form the final product.
Formation of the Monohydrochloride Salt: This is achieved by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives, and other oxidized forms.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted thiophene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group and the pyrrolidinylpropyl side chain play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiophenecarboxamide derivatives: Compounds with similar thiophene and carboxamide structures.
Nitrothiophene derivatives: Compounds with nitro groups attached to thiophene rings.
Pyrrolidinylpropyl derivatives: Compounds with pyrrolidinylpropyl side chains.
Uniqueness
2-Thiophenecarboxamide, 5-methyl-4-nitro-N-(3-(1-pyrrolidinyl)propyl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
133628-27-0 |
|---|---|
Molekularformel |
C13H20ClN3O3S |
Molekulargewicht |
333.84 g/mol |
IUPAC-Name |
5-methyl-4-nitro-N-(3-pyrrolidin-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H19N3O3S.ClH/c1-10-11(16(18)19)9-12(20-10)13(17)14-5-4-8-15-6-2-3-7-15;/h9H,2-8H2,1H3,(H,14,17);1H |
InChI-Schlüssel |
FWKGHTBUKCBSPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C(=O)NCCCN2CCCC2)[N+](=O)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


